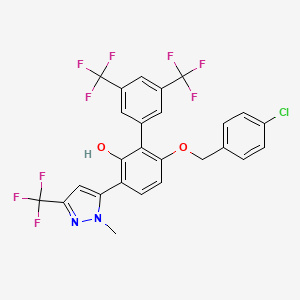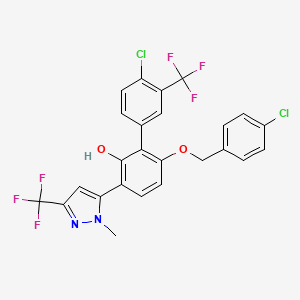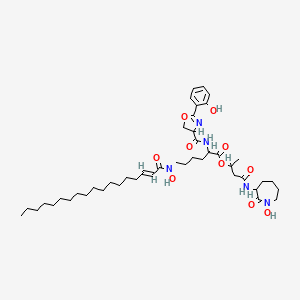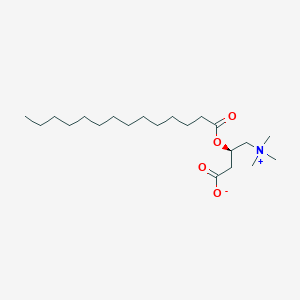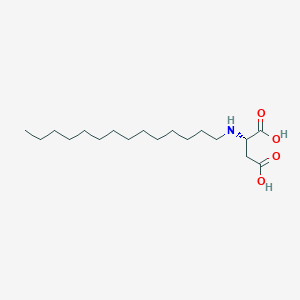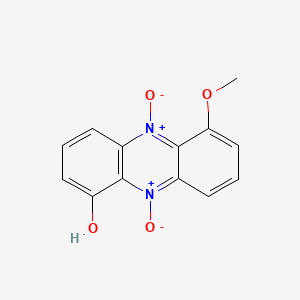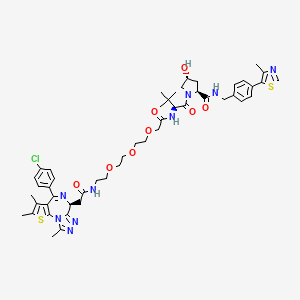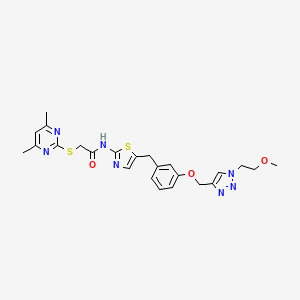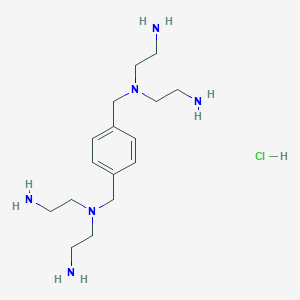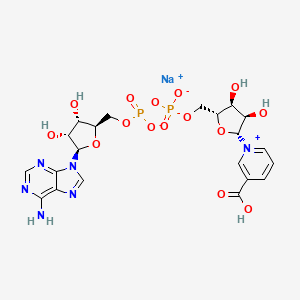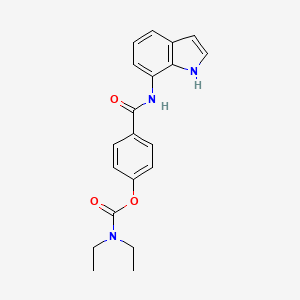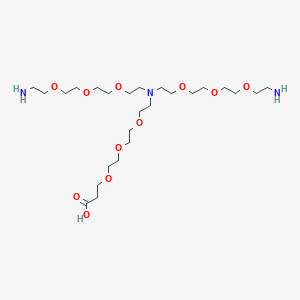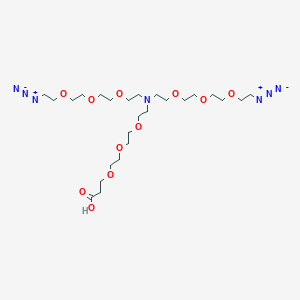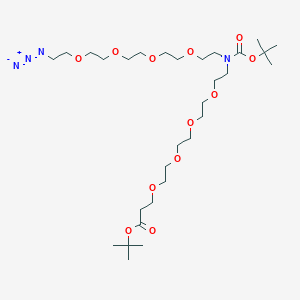
N-(Azido-PEG4)-N-Boc-PEG4-t-butyl ester
Overview
Description
N-(Azido-PEG4)-N-Boc-PEG4-t-butyl ester: is a polyethylene glycol (PEG)-based compound that serves as a versatile linker in various chemical and biological applications. This compound is particularly useful in the synthesis of proteolysis-targeting chimeras (PROTACs) and other bioconjugates due to its azide functional group, which facilitates click chemistry reactions .
Mechanism of Action
Target of Action
N-(Azido-PEG4)-N-Boc-PEG4-t-butyl ester is a PEG-based PROTAC linker . The primary targets of this compound are proteins, amine-modified oligonucleotides, and other amine-containing molecules . The compound is used to modify these targets, enhancing their solubility and reducing their immunogenicity .
Mode of Action
The compound interacts with its targets through a stable amide bond . It contains an azide group that can react with molecules containing alkyne groups via a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) . This reaction enables efficient and specific conjugation of derivatized molecules in biological samples .
Biochemical Pathways
The compound affects the biochemical pathways related to protein modification and conjugation. By reacting with alkyne groups in proteins, it forms a stable triazole linkage . This modification can alter the protein’s function and interaction with other molecules, affecting downstream biochemical pathways.
Pharmacokinetics
The compound’s ADME properties are influenced by its PEG spacer. The hydrophilic PEG spacer increases the compound’s solubility in aqueous media , which can enhance its bioavailability.
Result of Action
The result of the compound’s action is the modification of primary amines in proteins and other molecules . This modification can change the target molecule’s properties, such as solubility and immunogenicity . It can also enable the target molecule to participate in further reactions, such as click chemistry reactions .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the presence of copper ions is necessary for the CuAAC reaction . Additionally, the compound’s stability and reactivity can be affected by the pH and temperature of the environment.
Biochemical Analysis
Biochemical Properties
N-(Azido-PEG4)-N-Boc-PEG4-t-butyl ester is known for its ability to react with molecules containing alkyne groups through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction . This reaction forms a stable triazole linkage, which is a crucial aspect of its interaction with other biomolecules .
Cellular Effects
The effects of this compound on cells are primarily related to its role in modifying primary amine groups, such as the side chain of lysine residues or aminosilane-coated surfaces . This modification can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves the formation of a stable amide bond with primary amine groups . This bond formation is facilitated by the NHS ester present in the compound . The azide group in the compound can also undergo strain-promoted alkyne-azide cycloaddition (SPAAC) reactions with molecules containing DBCO or BCN groups .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are largely determined by its hydrophilic PEG spacer, which enhances its solubility in aqueous media .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Azido-PEG4)-N-Boc-PEG4-t-butyl ester typically involves the following steps:
PEGylation: The initial step involves the PEGylation of a suitable starting material to introduce the PEG4 chain.
Boc Protection: The Boc (tert-butoxycarbonyl) group is introduced to protect the amine functionality during subsequent reactions.
Esterification: The final step involves the esterification of the PEGylated and Boc-protected intermediate to form the t-butyl ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of automated reactors and stringent quality control measures to maintain consistency .
Chemical Reactions Analysis
Types of Reactions:
Click Chemistry Reactions: The azide group in N-(Azido-PEG4)-N-Boc-PEG4-t-butyl ester readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming stable triazole linkages.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the azide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Copper Catalysts: Used in CuAAC reactions to facilitate the formation of triazole linkages.
Nucleophiles: Various nucleophiles can be used in substitution reactions to replace the azide group.
Major Products:
Triazole Derivatives: Formed through CuAAC reactions.
Substituted PEG Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Chemistry:
Synthesis of PROTACs: N-(Azido-PEG4)-N-Boc-PEG4-t-butyl ester is used as a linker in the synthesis of PROTACs, which are molecules designed to target and degrade specific proteins.
Biology:
Bioconjugation: The compound is used to conjugate biomolecules, such as proteins and peptides, through click chemistry reactions.
Medicine:
Drug Delivery: The PEGylation aspect of the compound enhances the solubility and stability of drug molecules, making it useful in drug delivery systems.
Industry:
Comparison with Similar Compounds
N-(Azido-PEG4)-N-Boc-PEG4-NHS ester: Another PEG-based compound with similar applications in click chemistry and bioconjugation.
Azido-PEG4-NHS ester: A simpler version without the Boc protection, used in similar applications.
Uniqueness: N-(Azido-PEG4)-N-Boc-PEG4-t-butyl ester is unique due to its combination of azide functionality, PEGylation, and Boc protection. This combination allows for versatile applications in various fields, including chemistry, biology, medicine, and industry .
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H58N4O12/c1-29(2,3)45-27(35)7-11-37-15-19-41-23-25-43-21-17-39-13-9-34(28(36)46-30(4,5)6)10-14-40-18-22-44-26-24-42-20-16-38-12-8-32-33-31/h7-26H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZLWOPHRHVEWLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCN(CCOCCOCCOCCOCCN=[N+]=[N-])C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H58N4O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
666.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


